Molecular Weight and Structural Complexity Compared to Unsubstituted 4-Fluorobenzamide
The target compound exhibits a molecular weight of 255.28 g/mol, which is 116.15 g/mol (83.5%) greater than that of the baseline 4-fluorobenzamide (139.13 g/mol) . This substantial increase reflects the incorporation of the 2,3-dimethoxy-2-methylpropyl moiety, which introduces two additional oxygen atoms, a tertiary carbon, and a branched alkyl chain. The molecular formula C13H18FNO3 versus C7H6FNO results in a higher topological polar surface area and enhanced hydrogen bond acceptor count, properties that directly influence chromatographic behavior, solubility, and biological partitioning .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 255.28 g/mol |
| Comparator Or Baseline | 4-Fluorobenzamide (CAS 824-75-9): 139.13 g/mol |
| Quantified Difference | +116.15 g/mol (+83.5%) |
| Conditions | Calculated from molecular formula; values as reported in authoritative chemical databases |
Why This Matters
The >80% difference in molecular weight provides an unambiguous QC metric for identity verification and ensures that the correct compound, rather than a simpler analog, is used in studies requiring the specific substitution pattern.
